

# An In-depth Technical Guide to 1-(2,4,5-Trichlorophenyl)ethanol

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## Compound of Interest

Compound Name: 1-(2,4,5-Trichlorophenyl)ethanol

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This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and predicted spectroscopic data for **1-(2,4,5-Trichlorophenyl)ethanol**. This document is intended for researchers, scientists, and professionals in drug development and related fields.

## Molecular Structure and Identification

**1-(2,4,5-Trichlorophenyl)ethanol** is a chiral aromatic alcohol. Its structure consists of an ethanol backbone with a 2,4,5-trichlorophenyl substituent attached to the carbon bearing the hydroxyl group.

### Molecular Identifiers

Identifier	Value
Chemical Formula	C <sub>8</sub> H <sub>7</sub> Cl <sub>3</sub> O
Molecular Weight	225.50 g/mol [1]
CAS Number	14299-54-8[1]
SMILES	CC(O)c1cc(Cl)c(Cl)cc1Cl[1]
InChI Key	CZTWWYRPCFIOMY-UHFFFAOYSA-N[1]

### Structural Diagram

Caption: Molecular structure of **1-(2,4,5-Trichlorophenyl)ethanol**.

## Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of **1-(2,4,5-Trichlorophenyl)ethanol**. Note that many of these values are calculated and have not been experimentally verified.

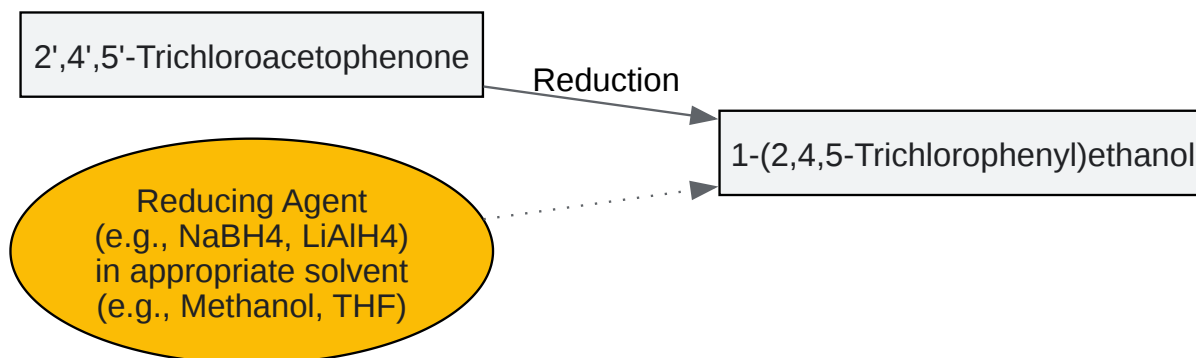
Property	Value	Source
Molecular Weight	225.50 g/mol	[1]
Appearance	Neat (liquid)	[1]
Boiling Point (predicted)	628.09 K	[2]
Melting Point (predicted)	379.48 K	[2]
logP (Octanol/Water Partition Coefficient) (predicted)	3.700	[2]
Water Solubility (log10WS) (predicted)	-4.05 mol/L	[2]
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ ) (predicted)	67.11 kJ/mol	[2]
Enthalpy of Fusion ( $\Delta_{\text{fus}}H^\circ$ ) (predicted)	22.51 kJ/mol	[2]

## Experimental Protocols

Detailed experimental protocols for the synthesis of **1-(2,4,5-Trichlorophenyl)ethanol** are not readily available in the peer-reviewed literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions and protocols for analogous compounds.

Proposed Synthesis: Reduction of 2',4',5'-Trichloroacetophenone

A common method for the synthesis of substituted phenylethanols is the reduction of the corresponding acetophenone.



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Caption: Proposed synthesis of **1-(2,4,5-Trichlorophenyl)ethanol**.

#### Methodology:

- **Dissolution:** 2',4',5'-Trichloroacetophenone is dissolved in a suitable solvent such as methanol or ethanol for reactions with sodium borohydride (NaBH<sub>4</sub>), or in an aprotic solvent like tetrahydrofuran (THF) for reactions with lithium aluminum hydride (LiAlH<sub>4</sub>).
- **Reduction:** The reducing agent (e.g., NaBH<sub>4</sub>) is added portion-wise to the stirred solution of the ketone at a controlled temperature, typically 0 °C to room temperature.
- **Quenching:** After the reaction is complete (monitored by thin-layer chromatography), the reaction is carefully quenched by the slow addition of water or a dilute acid to neutralize any excess reducing agent.
- **Extraction:** The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane.
- **Purification:** The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure **1-(2,4,5-Trichlorophenyl)ethanol**.

## Spectroscopic Data (Predicted)

No experimental spectra for **1-(2,4,5-Trichlorophenyl)ethanol** have been found in the public domain. The following predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

### 4.1. <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton of the ethanol group, the hydroxyl proton, and the methyl protons.

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
Aromatic-H (2 protons)	7.3 - 7.6	m	2H
CH-OH	~5.0	q	1H
OH	Variable (broad singlet)	s	1H
CH <sub>3</sub>	~1.5	d	3H

### 4.2. <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the eight distinct carbon atoms in the molecule.

Carbon	Predicted Chemical Shift (δ, ppm)
Aromatic C-Cl (3 carbons)	130 - 140
Aromatic C-H (2 carbons)	125 - 130
Aromatic C-C(OH)CH <sub>3</sub>	140 - 145
CH-OH	65 - 75
CH <sub>3</sub>	20 - 30

#### 4.3. Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak ( $M^+$ ) and characteristic fragmentation patterns.

m/z	Fragment
224/226/228	$[M]^+$ (Molecular ion)
209/211/213	$[M - CH_3]^+$
181/183/185	$[M - C_2H_5O]^+$

The isotopic pattern due to the three chlorine atoms will be a key feature in identifying the molecular ion and chlorine-containing fragments.

#### 4.4. Infrared (IR) Spectroscopy (Predicted)

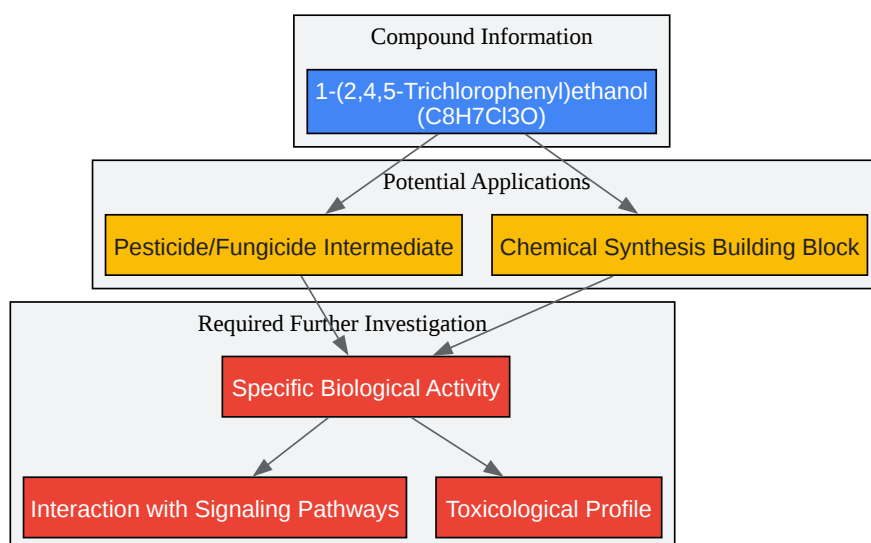
The IR spectrum is expected to exhibit characteristic absorption bands for the hydroxyl and aromatic functional groups.

Wavenumber ( $cm^{-1}$ )	Bond	Functional Group
3200-3600 (broad)	O-H stretch	Alcohol
3000-3100	C-H stretch	Aromatic
2850-3000	C-H stretch	Alkane
1450-1600	C=C stretch	Aromatic Ring
1000-1200	C-O stretch	Alcohol
700-900	C-Cl stretch	Aryl Halide

## Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of **1-(2,4,5-Trichlorophenyl)ethanol**. However, the 2,4,5-trichlorophenyl moiety is present in several compounds with known

biological activities, primarily as pesticides and fungicides. For instance, N-(2,4,5-trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides have shown fungicidal activity against *Botrytis cinerea*. This suggests that **1-(2,4,5-Trichlorophenyl)ethanol** could potentially serve as a precursor or intermediate in the synthesis of biologically active molecules. Further research is required to elucidate any intrinsic biological effects of this compound.



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Caption: Logical relationships of **1-(2,4,5-Trichlorophenyl)ethanol**.

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## References

- 1. [cymitquimica.com](https://cymitquimica.com) [[cymitquimica.com](https://cymitquimica.com)]
- 2. 1-(2,4,5-Trichlorophenyl)ethanol (CAS 14299-54-8) - Chemical & Physical Properties by Cheméo [[cheméo.com](https://cheméo.com)]
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